molecular formula C18H13F3N2O4 B2982906 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888453-44-9

3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B2982906
CAS RN: 888453-44-9
M. Wt: 378.307
InChI Key: YHQYJTRGQRQHPW-UHFFFAOYSA-N
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Description

3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TBOA and belongs to the class of benzofuran derivatives.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds structurally related to 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has explored their synthesis and potential applications in various fields, including materials science and pharmaceutical development. For instance, studies have demonstrated methods for the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides, leading to compounds with potential as intermediates in the synthesis of complex molecules. This process results in esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid, among other products, elucidating pathways for the creation of novel compounds with unique properties (Stauss et al., 1972).

Antimicrobial and Antiviral Applications

In the realm of medicinal chemistry, derivatives of benzofuran and related compounds have been evaluated for their antimicrobial and antiviral activities. Synthesis and biological evaluation of novel series of derivatives incorporating benzofuran, pyrazole, and quinoline moieties have shown promising antimicrobial properties, suggesting potential applications in developing new therapeutic agents (Idrees et al., 2020). This research underscores the versatility of benzofuran derivatives in contributing to the discovery of new drugs with enhanced efficacy against pathogenic microorganisms.

Mechanism of Action

Target of Action

The primary target of 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, specifically the conversion of epoxides to their corresponding diols .

Mode of Action

The compound interacts with its target, sEH, by inhibiting its activity . This inhibition prevents the conversion of epoxides to diols, thereby altering the balance of these compounds within the cell .

Biochemical Pathways

The inhibition of sEH affects the metabolism of fatty acids , particularly the conversion of epoxides to diols . This can have downstream effects on various cellular processes, including inflammation and blood pressure regulation .

Pharmacokinetics

The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its chemical structure and the presence of the trifluoromethoxy group .

Result of Action

The inhibition of sEH by 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can result in a variety of molecular and cellular effects. These may include alterations in the balance of epoxides and diols within the cell, which can affect processes such as inflammation and blood pressure regulation .

Action Environment

The action, efficacy, and stability of 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells .

properties

IUPAC Name

3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c1-10(24)22-15-13-4-2-3-5-14(13)26-16(15)17(25)23-11-6-8-12(9-7-11)27-18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQYJTRGQRQHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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